molecular formula C8H11F3N2O B13347384 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Cat. No.: B13347384
M. Wt: 208.18 g/mol
InChI Key: MBPZOBAFZDYWQY-UHFFFAOYSA-N
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Description

1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a chemical compound with the molecular formula C8H11F3N2O It is a pyrazole derivative that contains an isobutyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of isobutyl hydrazine with trifluoroacetylacetone in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity compared to similar compounds .

Properties

Molecular Formula

C8H11F3N2O

Molecular Weight

208.18 g/mol

IUPAC Name

2-(2-methylpropyl)-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C8H11F3N2O/c1-5(2)4-13-7(14)3-6(12-13)8(9,10)11/h3,5,12H,4H2,1-2H3

InChI Key

MBPZOBAFZDYWQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C=C(N1)C(F)(F)F

Origin of Product

United States

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